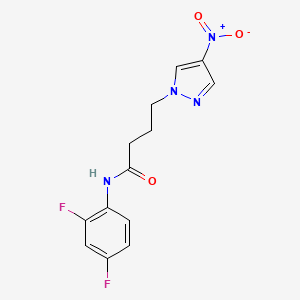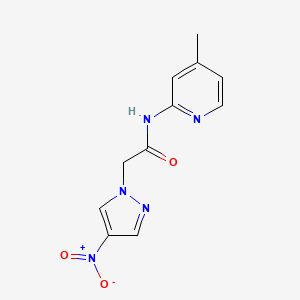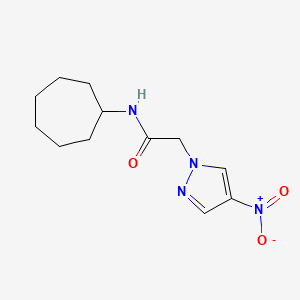
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as DFPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFPB is a pyrazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood, but it has been found to act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory genes. Furthermore, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have unique biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α), in various tissues. N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. Additionally, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. Additionally, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has a short half-life in vivo, making it difficult to maintain therapeutic levels for prolonged periods of time.
Orientations Futures
There are several future directions for further research on N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its effects on various biological processes. Finally, efforts should be made to develop more efficient methods for synthesizing N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to improve its solubility and stability in vivo.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. It has been found to have potent anti-inflammatory and analgesic effects, neuroprotective effects, and antitumor effects. N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide acts as a selective inhibitor of COX-2, inhibits the activation of NF-κB, and activates PPARγ. N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for further research on N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, including investigating its potential applications in the treatment of neurodegenerative diseases and cancer, and improving its solubility and stability in vivo.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been found to have antitumor effects, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3/c14-9-3-4-12(11(15)6-9)17-13(20)2-1-5-18-8-10(7-16-18)19(21)22/h3-4,6-8H,1-2,5H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZZCZFWSWDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746402.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746408.png)
![5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746409.png)


![6-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3746430.png)
![ethyl {4-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]phenyl}acetate](/img/structure/B3746434.png)
![4-(4,4,8-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide](/img/structure/B3746435.png)
![8-benzyl-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3746439.png)
![2-(4-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B3746447.png)
![5-(4-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746465.png)
![N-[(2-methyl-4-quinolinyl)methyl]-2-(2-thienyl)acetamide](/img/structure/B3746467.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(2-naphthyloxy)acetamide](/img/structure/B3746476.png)
